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Introduction

Ioversol is a widely used non-ionic, low-osmolar iodinated contrast agent essential for various

radiographic imaging procedures, including computed tomography (CT), angiography, and

urography.[1] The purity and stability of Ioversol are critical for its safety and efficacy as an

injectable drug product. Degradation of Ioversol, particularly through hydrolysis, can lead to the

formation of impurities such as Ioversol hydrolysate-1.[2][3] Monitoring and controlling such

impurities is a mandatory requirement under stringent regulatory guidelines like those from the

International Conference on Harmonisation (ICH).[1]

These application notes provide detailed protocols for the identification and quantification of

Ioversol hydrolysate-1 and other related substances using modern analytical techniques. The

primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC)

method, which is a cornerstone for quality control in pharmaceutical manufacturing.

Analytical Challenges and Strategies

The primary analytical challenge in the quality control of Ioversol is the accurate quantification

of its active pharmaceutical ingredient (API) without interference from process-related
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impurities and degradation products.[4][5] Ioversol hydrolysate-1 is a key degradation product

that must be monitored.[2][3] A stability-indicating analytical method is therefore crucial. Such a

method can separate the API from its degradation products, ensuring an accurate assessment

of the drug's stability under various stress conditions.[4][5]

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD)

is a powerful and widely used technique for this purpose.[4][5] For structure elucidation of

unknown impurities or for quantification without the need for specific analytical standards,

hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-

Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) are invaluable.[1][6]

Experimental Protocols
Stability-Indicating HPLC-DAD Method for Ioversol and
its Degradation Products
This protocol describes a validated, stability-indicating HPLC method for the quantification of

Ioversol in bulk and injection dosage forms, which can be adapted for the analysis of Ioversol
hydrolysate-1.[4][5]

Objective: To quantify Ioversol and separate it from its degradation products, including Ioversol
hydrolysate-1, under various stress conditions.

Instrumentation and Materials:

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector

(DAD).[4]

Data acquisition and processing software.

Analytical column: Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size).[4]

Mobile Phase: A mixture of water and methanol (90:10, v/v).[4]

Ioversol reference standard.

Ioversol hydrolysate-1 reference standard (if available).
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High-purity water and HPLC-grade methanol.

Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for stress testing.[4]

Chromatographic Conditions:

Parameter Value

Mobile Phase Water:Methanol (90:10, v/v)

Elution Mode Isocratic

Flow Rate 1.0 mL/min

Column Temperature 35°C

Detection Wavelength 254 nm

Injection Volume 50 µL

| Run Time | 10 min |

Table 1: Chromatographic conditions for the analysis of Ioversol.[4]

Procedure:

Standard Solution Preparation: Prepare a standard solution of Ioversol at a concentration of

approximately 509 µg/mL in the mobile phase.[4]

Sample Preparation (Forced Degradation Study):

To generate degradation products, including hydrolysates, subject the Ioversol sample to

stress conditions.[4]

Acid Hydrolysis: Treat the sample with 0.1 N HCl.[4]

Base Hydrolysis: Treat the sample with 0.1 N NaOH.[4]

Neutral Hydrolysis: Treat the sample with water at 60°C for 3 hours.[4]
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Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).

Photolytic Degradation: Expose the sample solution to UV light for 24 hours.[4]

After degradation, neutralize the acid and base samples and dilute all samples to a target

concentration of 509 µg/mL with the mobile phase.[4]

Analysis: Inject the standard and stressed sample solutions into the HPLC system and

record the chromatograms.

Data Analysis:

Identify the peak for Ioversol based on the retention time of the standard (approximately

4.11 min).[4][5]

Peaks other than the main Ioversol peak represent impurities and degradation products.

The peak corresponding to Ioversol hydrolysate-1 can be identified by comparing its

retention time with that of a reference standard, if available, or by using LC-MS for mass

identification.

Calculate the percentage degradation of Ioversol under each stress condition.

Method Performance:

Parameter Result

Linearity Range 254.5 - 763.5 µg/mL

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.729 µg/mL

Limit of Quantitation (LOQ) 2.376 µg/mL

Accuracy (Recovery) ~100%

Precision (RSD) < 2.0%

Table 2: Performance characteristics of the stability-indicating HPLC method for Ioversol.[4][5]
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HPLC-ICP-MS for the Quantification of Ioversol Related
Compounds
This protocol provides an alternative and highly sensitive method for the quantification of

Ioversol related compounds without the need for specific reference standards for each impurity.

[6]

Objective: To quantify Ioversol related compounds A and B by monitoring the iodine atom

present in the molecules.

Instrumentation and Materials:

HPLC system coupled to an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

Analytical column: XSelect HSS T3 (2.1 × 50 mm, 5 µm).[6]

Mobile phase components for gradient elution.

Ioversol and its related compounds.

Chromatographic and ICP-MS Conditions:

Parameter Value

Elution Mode Gradient

Total Run Time 12 min

| Monitored Ion (m/z) | ¹²⁷I |

Table 3: Key parameters for the HPLC-ICP-MS method.[6]

Procedure:

Sample Preparation: Prepare solutions of Ioversol and its related compounds in the

appropriate solvent.

Analysis: Inject the samples into the HPLC-ICP-MS system.
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Data Analysis:

Establish a calibration curve over a range of 0.3-15 µM for Iodine.[6]

Quantify Ioversol related compounds based on the intensity of the ¹²⁷I signal.

Method Performance:

Parameter
Ioversol Related
Compound A

Ioversol Related
Compound B

Limit of Quantification (LOQ) 0.022 µM 0.026 µM

Accuracy (Recovery) 95-107% 95-107%

Precision (Repeatability RSD) ≤ 3.9% ≤ 3.9%

Table 4: Performance of the HPLC-ICP-MS method for Ioversol related compounds.[6]
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Caption: Workflow for Ioversol impurity analysis.
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Caption: Ioversol forced degradation pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analytical-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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